2-Bromo-3-octadecylthiophene

Physical form Melting point Storage stability

Researchers requiring regioregular poly(3-octadecylthiophene) with head-to-tail (HT) coupling approaching 98-100% face a critical monomer selection challenge: the GRIM method using 2,5-dibromo analogs yields an 85:15 isomeric mixture, compromising regioregularity. 2-Bromo-3-octadecylthiophene (CAS 827343-18-0) provides the exclusive McCullough route to ultra-high regioregularity HT-P3ATs. - Single regioisomeric organometallic intermediate ensures near-perfect HT coupling. - C18 side chain enables superior solubility in common organic solvents (chloroform, THF, toluene). - White to almost white powder; m.p. 33-37 °C; >93% purity (GC). Supplied refrigerated (0-10 °C); available in 1 g and bulk quantities for immediate global dispatch.

Molecular Formula C22H39BrS
Molecular Weight 415.5
CAS No. 827343-18-0
Cat. No. B1660751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-octadecylthiophene
CAS827343-18-0
Molecular FormulaC22H39BrS
Molecular Weight415.5
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC1=C(SC=C1)Br
InChIInChI=1S/C22H39BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-24-22(21)23/h19-20H,2-18H2,1H3
InChIKeyRWTBCEZWUFMYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-octadecylthiophene: Monomer-Grade Building Block for Regioregular Conjugated Polymers


2-Bromo-3-octadecylthiophene (CAS 827343-18-0) is a 3-alkyl-substituted 2-bromothiophene monomer bearing a linear C18 (octadecyl) side chain . It belongs to the class of 2-bromo-3-alkylthiophenes that serve as indispensable intermediates in the McCullough synthesis of regioregular, head-to-tail coupled poly(3-alkylthiophene)s (HT-P3ATs) [1]. Commercial specifications from TCI list a purity of >93.0% (GC), a melting point of 33.0–37.0 °C, and a white to almost white powder-to-crystal appearance at 20 °C . The compound occupies a distinct position between shorter-chain liquid analogs (e.g., 2-bromo-3-hexylthiophene, mp −25 °C) and the dibromo derivative 2,5-dibromo-3-octadecylthiophene (mp 41–45 °C), making its physical form and single-site bromine reactivity critical differentiators for procurement decisions .

Monomer for McCullough HT-P3AT synthesis
Ambient-solid simplifies gravimetric dispensing
Single Br site enables regioselective cross-coupling

Why 2-Bromo-3-octadecylthiophene Cannot Be Replaced


In-class 2-bromo-3-alkylthiophenes are not interchangeable because the alkyl chain length directly governs solid-state morphology, solubility, thermal behavior, and the resulting polymer's regioregularity and charge-transport properties [1]. Shorter-chain analogs such as 2-bromo-3-hexylthiophene are liquids at ambient temperature and yield poly(3-hexylthiophene) (P3HT) with superior hole mobility (up to ~1 × 10⁻² cm²/Vs), but they lack the enhanced solution processability and distinct self-assembly characteristics imparted by the C18 chain [2]. Conversely, the 2,5-dibromo derivative enables GRIM polymerization but produces a mixture of regioisomeric intermediates (85:15 ratio) that compromises regioregularity relative to the McCullough route, which relies on the mono-bromo monomer [3]. The non-brominated analog 3-octadecylthiophene lacks the reactive handle for cross-coupling entirely, precluding its use as a direct polymerization monomer . The quantitative evidence below demonstrates that selection of 2-bromo-3-octadecylthiophene over a close analog is a decision with measurable consequences for polymer architecture, thermal stability, and device-relevant morphology.

Short-chain liquid analogs (hexyl, octyl)
Ambient liquid form may shift weighing precision and polymerization stoichiometry control.
2,5-Dibromo derivative
GRIM method with dibromo monomer yields a regioisomeric mixture (85:15), limiting achievable HT regioregularity.
Non-brominated 3-octadecylthiophene
Lacks a reactive halogen; cannot serve as a direct cross-coupling partner without prior functionalization.

Quantitative Differentiation Evidence vs. Closest Analogs


Solid-State Handling Advantage vs. Liquid Shorter-Chain Analogs

2-Bromo-3-octadecylthiophene is a crystalline solid at standard laboratory temperature (20 °C) with a measured melting point of 33.0–37.0 °C . In contrast, 2-bromo-3-hexylthiophene remains a liquid with a reported melting point of −25 °C , and 2-bromo-3-octylthiophene is also a liquid at 20 °C with no measurable melting point above 0 °C . 2-Bromo-3-dodecylthiophene, the closest liquid/solid boundary analog, melts at 2–8 °C . The C18 derivative is the shortest-chain 2-bromo-3-alkylthiophene that is unambiguously solid at room temperature, simplifying weighing accuracy, reducing volatile loss, and enabling direct solid-state formulation.

Physical State
Data to verify
Target: solid, mp 33–37 °C
vs.
Hexyl analog: liquid, mp −25 °C
Reported solid-state handling advantage over liquid analogs
Vendor specification; independent verification recommended
Physical form Melting point Storage stability

Hydrophobicity Differential: Phase-Separation and Solubility Behavior

The computed XLogP for 2-bromo-3-octadecylthiophene is 9.31 (also reported as 12.1 by alternative estimation methods) . This is substantially higher than 2-bromo-3-hexylthiophene (XLogP3-AA = 5.6) [1] and 2-bromo-3-octylthiophene (LogP = 5.41) [2]. The ~4-log-unit increase in partition coefficient versus the hexyl analog translates to approximately 10,000-fold greater preference for non-polar phases, directly impacting solvent selection, chromatographic retention, and phase-transfer behavior during aqueous workup of polymerization reactions. The computed topological polar surface area (TPSA) remains constant at 28.2 Ų across the series, confirming that the hydrophobicity difference is driven entirely by the alkyl chain length rather than changes in the thiophene core .

Hydrophobicity
Reported
XLogP 9.31
Hexyl analog XLogP 5.6
Supports organic-phase selection and aqueous workup design
Computed partition coefficient; experimental validation advised
Hydrophobicity LogP Solubility engineering

C18 Chain Drives Distinct Polymer Thermal and Packing Behavior

A systematic X-ray diffraction, DSC, and TGA study comparing poly(3-octylthiophene) (P3OT), poly(3-dodecylthiophene) (P3DDT), and poly(3-octadecylthiophene) (P3ODT) demonstrated that increasing alkyl side-chain length progressively reduces both melting point and thermal stability [1]. P3ODT (derived from 2-bromo-3-octadecylthiophene via the McCullough route) exhibited the lowest melting point and lowest thermal decomposition temperature among the three polymers [1]. Room-temperature X-ray diffraction confirmed that the different alkyl chain lengths produce substantially different molecular chain packing architectures [1]. Separately, field-effect mobility measurements across a series of regioregular P3ATs from C4 to C12 established a non-monotonic chain-length dependence: mobility ranged from 1.2 × 10⁻³ cm²/Vs (C4) to a peak of ~1 × 10⁻² cm²/Vs (C6), then dropped to 2.4 × 10⁻⁵ cm²/Vs for C12 [2], indicating that longer chains beyond C12 incur a significant mobility penalty that must be weighed against processing advantages.

Polymer Thermal & Packing
Cross-study comparable
P3ODT (C18): lowest Tm, distinct XRD packing
vs.
P3HT (C6): mobility ~1×10⁻² cm²/Vs
Supports polymer property trade-off interpretation
Mobility decreases with chain length; C18 favors solubility over transport
Polymer morphology Thermal stability X-ray diffraction

Synthetic Route Specificity: McCullough vs. GRIM Method

The McCullough method for synthesizing regioregular HT-P3ATs with 98–100% head-to-tail couplings explicitly requires 2-bromo-3-alkylthiophene as the monomer precursor [1][2]. This monomer undergoes regioselective lithiation at the 5-position followed by transmetalation to generate 2-bromo-5-(bromomagnesio)-3-alkylthiophene as a single regioisomer [1]. By contrast, the GRIM method starts from 2,5-dibromo-3-alkylthiophene and produces two metallated regioisomers in an 85:15 ratio [3], inherently limiting the maximum achievable regioregularity. For the octadecyl-substituted system specifically, Mao et al. demonstrated that P3OTs prepared via GRIM polymerization of 2,5-dibromo-3-octadecylthiophene using nickel catalysts achieved higher regioregularity than those using palladium catalysts, with the regioregularity surprisingly increasing at elevated polymerization temperatures [4]. However, the McCullough route using 2-bromo-3-octadecylthiophene remains the benchmark for achieving the highest possible HT regioregularity in the C18 polymer.

Synthetic Route
Class-level
McCullough: single regioisomeric intermediate; GRIM: 85:15 isomeric mixture
Route-dependent regioregularity; McCullough enables >98% HT coupling
Monomer choice dictates achievable regioregularity ceiling
Regioregularity McCullough method GRIM polymerization

Mono-Bromo Regioselectivity for Controlled Cross-Coupling

The single bromine atom at the 2-position of 2-bromo-3-octadecylthiophene serves as both a blocking group and a reactive handle. Research has demonstrated that the 2-bromo substituent on thiophenes acts as a blocking group, enabling regioselective Pd-catalyzed C5-arylation even in the presence of aryl bromides as competing aryl sources [1]. This contrasts with 3-octadecylthiophene, which lacks any halogen and cannot participate directly in cross-coupling without prior functionalization , and with 2,5-dibromo-3-octadecylthiophene, where the presence of two equivalent reactive sites introduces regiochemical ambiguity in stepwise functionalization . The mono-bromo architecture of the target compound thus uniquely supports sequential, site-selective elaboration: the 2-bromo position can be exploited for initial coupling, while the vacant 5-position remains available for subsequent C–H activation or electrophilic substitution.

Reactive Sites
Class-level
Single Br at C2; 5-position open for sequential functionalization
Supports unambiguous sequential cross-coupling strategy
Contrasts with dibromo statistical mixtures and non-halogenated analog
Cross-coupling Regioselective arylation Synthetic versatility

Key Application Scenarios for 2-Bromo-3-octadecylthiophene


Ultra-High-Regioregularity P3ODT via McCullough Synthesis

When the research objective demands poly(3-octadecylthiophene) with head-to-tail regioregularity approaching 98–100%, the McCullough route using 2-bromo-3-octadecylthiophene is the only viable synthetic pathway [1][2]. The mono-bromo monomer generates a single regioisomeric organometallic intermediate (2-bromo-5-bromomagnesio-3-octadecylthiophene), avoiding the 85:15 isomeric mixture inherent to the GRIM method with 2,5-dibromo-3-octadecylthiophene [3]. This ultra-high regioregularity is essential for X-ray diffraction structural modeling, maximizing conjugation length, and establishing baseline structure–property relationships for the C18 polymer series [4].

Solution-Processable OFETs with Enhanced Solubility

For OFET applications where high solubility in common organic solvents (chloroform, THF, toluene) and fusibility are prioritized over absolute charge-carrier mobility, poly(3-octadecylthiophene) derived from 2-bromo-3-octadecylthiophene offers distinct advantages [1]. The C18 side chain significantly weakens interchain interactions compared to P3HT, yielding polymers that are readily soluble and melt-processable [2]. While hole mobility is reduced relative to P3HT (approximately 10⁻⁵ to 10⁻⁶ cm²/Vs range for the C12 analog; lower still for C18), this trade-off is acceptable—and indeed desirable—in applications such as inkjet-printed electronics, flexible large-area devices, or melt-processed semiconductor layers where solution viscosity and film uniformity are the primary selection criteria [3].

Hydrophobic Surface Modification and Langmuir-Blodgett Film Fabrication

With a computed XLogP of 9.31 (~4 log units higher than the hexyl analog) and a TPSA of only 28.2 Ų, 2-bromo-3-octadecylthiophene and its polymers exhibit extreme hydrophobicity that enables stable monolayer formation at air-water interfaces [1][2]. Scanning tunneling microscopy (STM) studies of 3-octadecylthiophene on highly oriented pyrolytic graphite have revealed well-ordered molecular alignment with lateral stripes of 0.42 nm periodicity and vertical stripes of 5.0 nm, attributed to organized alkyl chain and thiophene ring packing [3]. The mono-bromo derivative extends this capability by providing a reactive anchor point for post-deposition cross-coupling or surface grafting, a feature unavailable with the non-halogenated 3-octadecylthiophene.

Synthesis of 3,3′-Dialkyl-2,2′-bithiophene Monomers via Kumada Coupling

2-Bromo-3-octadecylthiophene serves as the electrophilic partner in nickel-catalyzed Kumada coupling with 2-(3-alkylthienyl)magnesium bromide to produce 3,3′-dialkyl-2,2′-bithiophenes (DAT2s) [1]. These bithiophene monomers can then be oxidatively polymerized with FeCl₃ to yield poly(3,3′-dialkyl-2,2′-bithiophene)s with conductivities in the range of 10–10² S/cm, depending on alkyl chain length [1]. The C18 bithiophene monomer offers unique solubility characteristics compared to shorter-chain DAT2s, enabling solution processing of the resulting polymer in a wider range of non-polar solvents. This application leverages the specific combination of mono-bromo reactivity and long-chain solubility uniquely provided by 2-bromo-3-octadecylthiophene.

Application
Selection Property
Validation Focus
Ultra-high regioregularity P3ODT
Monomer regioisomeric purity
HT coupling ratio by NMR
Solution-processable OFETs
C18 side-chain solubility & fusibility
Mobility-solubility trade-off review
Hydrophobic monolayer & LB films
High lipophilicity for stable monolayers
Packing order and surface stability
Bithiophene monomer synthesis
Mono-bromo Kumada coupling reactivity
Coupling efficiency and monomer purity
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